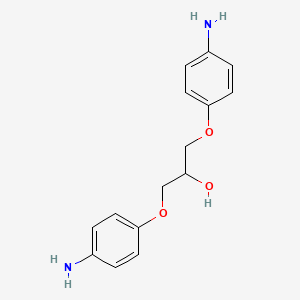

2-Propanol, 1,3-bis(p-aminophenoxy)-

Description

Contextualizing Diamine Monomers in High-Performance Polymer Synthesis

Diamine monomers are fundamental building blocks in the synthesis of a wide array of high-performance polymers, including polyimides, polyamides, and polyureas. These compounds are characterized by the presence of two amine functional groups, which allows them to react with other monomers, such as dianhydrides or diacyl chlorides, to form long polymer chains. The nature of the diamine's backbone structure—whether it is aliphatic or aromatic, rigid or flexible—profoundly influences the properties of the resulting polymer.

Aromatic diamines, in particular, are crucial for creating polymers with high thermal stability and mechanical strength due to the inherent rigidity of the aromatic rings. However, this rigidity can also lead to poor solubility and high processing temperatures, making the polymers difficult to fabricate. Consequently, a significant area of research focuses on modifying the structure of aromatic diamines to enhance their processability without compromising their performance characteristics.

Significance of Ether-Linked Bis(aminophenoxy) Compounds in Polymer Chemistry

The introduction of flexible ether linkages (C-O-C) into the backbone of rigid aromatic polymers is a well-established strategy to improve their processability. researchgate.net Ether-linked bis(aminophenoxy) compounds, such as 2-Propanol, 1,3-bis(p-aminophenoxy)-, are a class of diamine monomers that masterfully balance rigidity and flexibility.

The ether bonds impart a degree of rotational freedom to the polymer chain, which disrupts the tight packing of the chains and reduces intermolecular forces. This, in turn, leads to several beneficial effects:

Enhanced Solubility: The increased flexibility and less ordered chain packing improve the solubility of the resulting polymers in common organic solvents, facilitating their processing from solution. researchgate.net

Lowered Glass Transition Temperature (Tg) and Melt Viscosity: The flexible linkages can lower the glass transition temperature and melt viscosity, making the polymers more amenable to melt processing techniques. kpi.ua

Improved Toughness: The ability of the polymer chains to move more freely can enhance the material's toughness and ductility.

At the same time, the presence of the aromatic rings ensures that the polymers retain a high degree of thermal stability and mechanical strength. This combination of properties makes ether-linked bis(aminophenoxy) diamines highly valuable in the synthesis of advanced materials for aerospace, electronics, and other demanding applications. researchgate.net

Research Trajectories of 2-Propanol, 1,3-bis(p-aminophenoxy)- as a Platform Molecule

2-Propanol, 1,3-bis(p-aminophenoxy)- serves as a versatile platform molecule for creating a variety of polymer architectures. The presence of the hydroxyl group on the propanol (B110389) backbone offers a reactive site for further chemical modification, allowing for the synthesis of more complex and functionalized polymers.

Research into this and structurally similar monomers is focused on several key areas:

Synthesis of Novel Polyimides: The primary application of this diamine is in the synthesis of poly(ether imide)s through polycondensation with various aromatic dianhydrides. Researchers are exploring how different dianhydrides influence the final properties of the polymers.

Structure-Property Relationship Studies: A significant amount of research is dedicated to understanding the relationship between the molecular structure of the diamine and the macroscopic properties of the resulting polymers. For instance, studies on analogous systems have investigated how the substitution on the propanol backbone affects the thermal and mechanical properties of the final polymer. kpi.ua

Development of Copolymers: This diamine can be copolymerized with other diamines to fine-tune the properties of the resulting polymers. Copolymerization allows for a precise balance of properties such as thermal stability, solubility, and mechanical toughness.

The data presented in the following tables, derived from research on structurally analogous polyimides, illustrates the typical thermal properties that can be expected from polymers synthesized using diamines of this class. The specific values will vary depending on the dianhydride used in the polymerization.

Table 1: Thermal Properties of Polyimides Derived from an Analogous Diamine and Various Dianhydrides

| Dianhydride | Glass Transition Temperature (Tg) (°C) | Crystalline Melt Temperature (Tm) (°C) | 5% Weight Loss Temperature (°C, in air) |

|---|---|---|---|

| BTDA | 200-220 | 296-320 | ~450 |

| ODPA | 180-200 | Not observed (amorphous) | ~440 |

| BPDA | 210-230 | 350-375 | ~455 |

Data is representative of polyimides synthesized from a structurally similar diamine, 2-methyl-2-propyl-l,3-bis(4-aminophenoxy)propane. kpi.ua

Table 2: Mechanical Properties of a Representative Polyimide Film

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 105-124 |

| Elongation at Break (%) | 7-22 |

| Tensile Modulus (GPa) | 1.5-2.3 |

Data is representative of polyimides synthesized from an analogous diamine, 2,6-bis(4-aminophenoxy)naphthalene. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

25151-48-8 |

|---|---|

Molecular Formula |

C15H18N2O3 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

1,3-bis(4-aminophenoxy)propan-2-ol |

InChI |

InChI=1S/C15H18N2O3/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10,16-17H2 |

InChI Key |

FTQYNLXPSONGSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(COC2=CC=C(C=C2)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Propanol, 1,3 Bis P Aminophenoxy

Established Synthetic Pathways for 2-Propanol, 1,3-bis(p-aminophenoxy)- and its Isomers

The synthesis of 2-Propanol, 1,3-bis(p-aminophenoxy)- and its structural isomers is predominantly achieved through two main synthetic routes: nucleophilic substitution reactions and the reduction of dinitro-substituted intermediates. These pathways offer reliable methods for the construction of the core molecular framework.

A primary and efficient method for preparing 2-Propanol, 1,3-bis(p-aminophenoxy)- involves nucleophilic substitution reactions. A common approach is the Williamson ether synthesis, where a dihalogenated propanol (B110389) derivative reacts with a phenoxide. One established pathway utilizes the reaction of 1,3-dichloro-2-propanol with p-aminophenol in the presence of a base. The phenoxide, generated in situ from p-aminophenol and a base like sodium hydroxide or potassium carbonate, acts as a nucleophile, displacing the chloride ions from the 1,3-dichloro-2-propanol backbone. This reaction is typically carried out in a polar aprotic solvent.

Alternatively, epichlorohydrin can serve as the three-carbon precursor. The reaction with p-aminophenol proceeds through the nucleophilic attack of the phenoxide on the epoxide ring of epichlorohydrin, followed by a subsequent nucleophilic substitution.

A generalized scheme for the nucleophilic substitution is presented below:

Reaction Scheme 1: Nucleophilic Substitution using 1,3-dichloro-2-propanol

p-Aminophenol is reacted with 1,3-dichloro-2-propanol in the presence of a base to yield 2-Propanol, 1,3-bis(p-aminophenoxy)-.

An alternative and widely used synthetic strategy involves the preparation of a dinitro-substituted intermediate, which is subsequently reduced to the desired diamine. This two-step process often provides a route to a purer final product. The synthesis commences with the reaction of p-nitrophenol with either 1,3-dichloro-2-propanol or epichlorohydrin, under basic conditions, to form 1,3-bis(p-nitrophenoxy)-2-propanol. This intermediate is then isolated and purified.

The subsequent reduction of the dinitro compound to 2-Propanol, 1,3-bis(p-aminophenoxy)- is a critical step. This transformation is typically achieved through catalytic hydrogenation. The reaction is carried out in a suitable solvent, such as ethanol or ethyl acetate, using a metal catalyst.

Reaction Scheme 2: Synthesis via Dinitro-Intermediate

Step 1: Synthesis of 1,3-bis(p-nitrophenoxy)-2-propanol. Step 2: Catalytic hydrogenation to 2-Propanol, 1,3-bis(p-aminophenoxy)-.

The choice of catalyst is crucial for the efficiency of the reduction. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically performed under a hydrogen atmosphere at elevated pressure and temperature.

Achieving high purity of 2-Propanol, 1,3-bis(p-aminophenoxy)- is paramount for its use in polymerization reactions, as impurities can significantly affect the molecular weight and properties of the resulting polymers. Optimization of the synthetic route often focuses on the purification of the dinitro intermediate and the final product.

For the dinitro intermediate, 1,3-bis(p-nitrophenoxy)-2-propanol, recrystallization is a common and effective purification method. nih.gov Solvents such as ethanol or acetic acid can be used to obtain a crystalline solid with high purity. researchgate.net

The purification of the final diamine product can be more challenging due to its susceptibility to oxidation. One effective method for purifying similar aromatic diamines, such as 1,3-bis(aminophenoxy)benzene (APB), involves the formation of its dihydrochloride salt. google.com This process includes dissolving the crude diamine in a suitable solvent, followed by the addition of hydrochloric acid to precipitate the diamine dihydrochloride salt. The salt can then be recrystallized from a solvent like isopropyl alcohol to achieve a high degree of purity. The purified salt is subsequently neutralized with a base to regenerate the free diamine. This salt formation and recrystallization technique effectively removes colored impurities and other byproducts.

| Step | Description | Key Parameters |

| 1 | Synthesis of Dinitro Intermediate | Reaction of p-nitrophenol with 1,3-dichloro-2-propanol or epichlorohydrin in the presence of a base. |

| 2 | Purification of Dinitro Intermediate | Recrystallization from a suitable solvent (e.g., ethanol) to remove impurities. nih.gov |

| 3 | Reduction to Diamine | Catalytic hydrogenation of the purified dinitro intermediate using a catalyst like Pd/C. |

| 4 | Purification of Diamine | Formation of the dihydrochloride salt, recrystallization from a solvent like isopropyl alcohol, followed by neutralization to obtain the high-purity free diamine. google.com |

Precursor Design and Intermediate Compound Analysis for 2-Propanol, 1,3-bis(p-aminophenoxy)-

The selection of appropriate precursors is fundamental to the successful synthesis of 2-Propanol, 1,3-bis(p-aminophenoxy)-. The primary precursors are a three-carbon electrophilic building block and an aromatic nucleophile.

Common Precursors:

Three-Carbon Electrophiles:

1,3-Dichloro-2-propanol: A readily available and reactive precursor.

Epichlorohydrin: Offers a different reaction pathway via epoxide ring-opening.

Aromatic Nucleophiles:

p-Aminophenol: Used for the direct synthesis of the diamine, though it can be more prone to side reactions and oxidation.

p-Nitrophenol: A preferred precursor for the two-step synthesis involving a dinitro intermediate, which generally leads to a purer final product.

Intermediate Compound Analysis:

The key intermediate in the two-step synthesis is 1,3-bis(p-nitrophenoxy)-2-propanol . The characterization of this intermediate is crucial to ensure its purity before proceeding to the reduction step. Standard analytical techniques are employed for its analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess the purity of the intermediate.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups, such as the nitro group (NO₂) stretching vibrations.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the intermediate and confirm its identity.

Melting Point Analysis: A sharp and well-defined melting point is indicative of a high-purity crystalline solid.

The purity of the 1,3-bis(p-nitrophenoxy)-2-propanol intermediate directly impacts the purity of the final 2-Propanol, 1,3-bis(p-aminophenoxy)-.

Catalytic Approaches and Reaction Condition Optimization in 2-Propanol, 1,3-bis(p-aminophenoxy)- Synthesis

Catalysis plays a vital role in the synthesis of 2-Propanol, 1,3-bis(p-aminophenoxy)-, particularly in the reduction of the dinitro intermediate. The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity.

Catalytic Hydrogenation:

The reduction of 1,3-bis(p-nitrophenoxy)-2-propanol is most commonly achieved through catalytic hydrogenation.

| Catalyst | Advantages | Disadvantages |

| Palladium on Carbon (Pd/C) | High activity and selectivity for the reduction of nitro groups. | Can be more expensive than other catalysts. |

| Platinum on Carbon (Pt/C) | Effective for nitro group reduction. | May sometimes lead to over-reduction or side reactions. |

| Raney Nickel | A cost-effective catalyst with good activity. | Can be pyrophoric and requires careful handling. |

Reaction Condition Optimization:

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Temperature: The temperature for the nucleophilic substitution reaction is typically maintained between 60-120 °C. For the catalytic hydrogenation, temperatures in the range of 25-80 °C are common.

Pressure: The catalytic hydrogenation is usually carried out under a hydrogen pressure of 1-10 atm.

Solvent: The choice of solvent is important for both reaction steps. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for the nucleophilic substitution. For the hydrogenation, alcohols like ethanol or methanol are common choices.

Reaction Time: The reaction time is monitored to ensure complete conversion of the starting materials and to minimize the formation of byproducts.

Investigation of Chiral Derivatization Strategies for 2-Propanol, 1,3-bis(p-aminophenoxy)-

The central 2-propanol unit of 2-Propanol, 1,3-bis(p-aminophenoxy)- contains a chiral center, meaning the molecule can exist as two enantiomers. The synthesis of enantiomerically pure forms of this diamine is of interest for applications in chiral polymers and asymmetric catalysis.

Chiral Resolution:

One approach to obtaining enantiomerically pure 2-Propanol, 1,3-bis(p-aminophenoxy)- is through the resolution of the racemic mixture. This can be achieved by reacting the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers can then be separated by fractional crystallization, followed by the liberation of the enantiomerically pure diamine.

Asymmetric Synthesis:

A more direct approach is the asymmetric synthesis of the chiral diamine. This can be achieved by using a chiral precursor or a chiral catalyst. For instance, enantiomerically pure epichlorohydrin or 1,3-dichloro-2-propanol could be used as the starting material.

Another strategy involves the use of chiral catalysts in the nucleophilic substitution reaction to favor the formation of one enantiomer over the other.

While specific chiral derivatization strategies for 2-Propanol, 1,3-bis(p-aminophenoxy)- are not extensively reported in the literature, the principles of chiral resolution and asymmetric synthesis applied to similar propanolamine and diamine structures provide a framework for developing such methods.

Polymerization Chemistry of 2 Propanol, 1,3 Bis P Aminophenoxy

Role of 2-Propanol, 1,3-bis(p-aminophenoxy)- as a Monomer in Condensation Polymerizations

2-Propanol, 1,3-bis(p-aminophenoxy)- serves as a classic A-A type monomer in step-growth polymerization, where the two primary amine groups act as the functional moieties. uomustansiriyah.edu.iq These amine groups can react with complementary B-B type monomers, which typically possess two carboxylic acid, acyl chloride, or anhydride (B1165640) functionalities. This reaction, a form of condensation polymerization, results in the formation of a larger polymer molecule with the concurrent elimination of a small molecule, such as water. minia.edu.eg

The primary application of aromatic diamines like 2-Propanol, 1,3-bis(p-aminophenoxy)- is in the synthesis of polyimides and polyamides. When reacted with a dianhydride, it forms a poly(amic acid) intermediate, which upon thermal or chemical cyclodehydration, yields a polyimide. vt.edunasa.gov This two-step process is a common and versatile method for producing high-performance polyimides. tandfonline.com Similarly, reaction with a dicarboxylic acid or its derivative leads to the formation of a polyamide, characterized by the repeating amide linkages in the polymer backbone.

The flexible ether linkages and the non-coplanar structure imparted by the 2-propanol group in the monomer can enhance the solubility and processability of the resulting polymers, a common challenge with rigid aromatic polymers. nasa.gov Monomers with similar structures, such as 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), are known to produce polyimides with low dielectric constants and good thermal stability, making them suitable for applications in electronics. researchgate.netossila.com

Kinetic Studies of 2-Propanol, 1,3-bis(p-aminophenoxy)- Polymerization

Reaction Order Analysis and Rate-Determining Steps

The polycondensation of aromatic diamines with dianhydrides or diacids typically follows second-order kinetics. fiveable.me The rate of polymerization is dependent on the concentrations of both the amine and the acyl functional groups. fiveable.me The general rate equation can be expressed as:

Rate = k[Amine][Acid/Anhydride]

where k is the rate constant.

The initial step in the formation of a poly(amic acid) from a diamine and a dianhydride is the nucleophilic attack of the amino group on a carbonyl carbon of the anhydride. vt.edu This step is generally considered the rate-determining step in the initial phase of the polymerization. The reactivity of the diamine is influenced by the nucleophilicity of the amine groups, which can be affected by the electronic nature of the substituents on the aromatic rings. vt.edu

Mechanistic Investigations of Polymer Formation Utilizing 2-Propanol, 1,3-bis(p-aminophenoxy)-

The formation of polymers from 2-Propanol, 1,3-bis(p-aminophenoxy)- predominantly occurs through a step-growth mechanism, although advancements in polymer chemistry have introduced chain-growth condensation approaches for certain monomers.

Step-Growth Polymerization Mechanisms

The quintessential mechanism for the polymerization of 2-Propanol, 1,3-bis(p-aminophenoxy)- is step-growth polymerization. uomustansiriyah.edu.iq This process involves a series of independent reaction steps between the functional groups of the monomers, oligomers, and growing polymer chains. wikipedia.org Initially, monomers react to form dimers, which then react to form trimers or tetramers, and so on. The molecular weight of the polymer increases gradually throughout the course of the reaction, and high molecular weight is only achieved at very high conversions of the functional groups. wikipedia.org

For polyimide synthesis, the mechanism involves two distinct stages:

Poly(amic acid) formation: The nucleophilic amine groups of 2-Propanol, 1,3-bis(p-aminophenoxy)- attack the electrophilic carbonyl carbons of a dianhydride molecule. This leads to the opening of the anhydride ring and the formation of an amic acid linkage. This process repeats to form a long-chain, soluble poly(amic acid). vt.edu

Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved by heating the poly(amic acid) (thermal imidization) or by using chemical dehydrating agents. This step involves an intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl, followed by the elimination of water to form the stable five-membered imide ring. nasa.gov

Chain-Growth Condensation Polymerization Approaches

While classical condensation polymerization proceeds via a step-growth mechanism, modern synthetic strategies have enabled chain-growth condensation polymerization (CGCP) for certain types of monomers. researchgate.netresearchgate.net In CGCP, an initiator is used to start the polymerization, and the polymer chain grows by the sequential addition of monomers to an active chain end, similar to conventional chain-growth polymerization. This approach allows for better control over the molecular weight and architecture of the resulting polymers.

For aromatic monomers like derivatives of aminophenols, CGCP can be achieved by creating a situation where the reactivity of the growing polymer chain end is significantly higher than the reactivity of the monomer's functional groups. researchgate.net This can be accomplished through various strategies, such as the use of specific catalysts that remain associated with the chain end or by designing monomers where the reactivity of the functional group changes upon its incorporation into the polymer chain. While the application of CGCP specifically to 2-Propanol, 1,3-bis(p-aminophenoxy)- has not been explicitly detailed in the literature, the principles of this approach could potentially be applied to achieve well-defined polymers from this monomer.

Copolymerization Strategies Involving 2-Propanol, 1,3-bis(p-aminophenoxy)-

The incorporation of 2-Propanol, 1,3-bis(p-aminophenoxy)-, a diamine monomer featuring flexible ether linkages and a hydroxyl group, into polymer backbones through copolymerization is a key strategy for tailoring the properties of high-performance polymers like polyimides and polyamides. By systematically varying the comonomers and their ratios, materials with optimized characteristics such as enhanced solubility, processability, thermal stability, and specific mechanical or dielectric properties can be achieved.

Copolymerization of this diamine is typically carried out with one or more aromatic dianhydrides or dicarboxylic acids. The selection of the comonomer is crucial as its structure directly influences the final properties of the copolymer. For instance, rigid, planar dianhydrides like Pyromellitic dianhydride (PMDA) tend to produce polymers with high glass transition temperatures (Tg) and excellent thermal stability, but often with limited solubility and processability. Conversely, more flexible dianhydrides containing ether or hexafluoroisopropylidene groups, such as 4,4'-oxydiphthalic anhydride (ODPA) and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), can enhance the solubility and processability of the resulting copolymers. titech.ac.jpmdpi.com

A common strategy involves the synthesis of a series of copolymers where the molar ratio of 2-Propanol, 1,3-bis(p-aminophenoxy)- to another diamine is systematically varied. This allows for a fine-tuning of properties. For example, copolymerizing it with a more rigid diamine can create a polymer that balances high thermal stability with improved processability. The flexible 2-propanol and ether linkages from the title compound can disrupt chain packing and lower intermolecular forces, thereby improving solubility in organic solvents. kpi.ua

The properties of copolymers are not merely an average of the constituent homopolymers but are often a complex function of the monomer sequence distribution along the polymer chain. This distribution is influenced by the relative reactivity of the monomers and the polymerization conditions. The table below illustrates the effect of copolymerizing different diamines with a dianhydride on the resulting polyimide properties, based on findings for structurally similar aromatic diamines.

Table 1: Properties of Copolymers Derived from Various Diamine Compositions (Illustrative Data Based on Analogous Systems)

| Diamine 1 | Diamine 2 | Dianhydride | Diamine Ratio (D1:D2) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Solubility in NMP |

|---|---|---|---|---|---|---|

| Analogous Diamine A (Rigid) | - | ODPA | 100:0 | 280 | 110 | Soluble |

| Analogous Diamine A (Rigid) | Analogous Diamine B (Flexible) | ODPA | 75:25 | 265 | 105 | Readily Soluble |

| Analogous Diamine A (Rigid) | Analogous Diamine B (Flexible) | ODPA | 50:50 | 250 | 98 | Readily Soluble |

| Analogous Diamine A (Rigid) | Analogous Diamine B (Flexible) | ODPA | 25:75 | 230 | 92 | Very Soluble |

| - | Analogous Diamine B (Flexible) | ODPA | 0:100 | 215 | 85 | Very Soluble |

NMP: N-methyl-2-pyrrolidone. Data is illustrative and based on general trends observed in polyimide copolymerization studies.

Impact of Monomer Purity on Polymerization Efficiency and Polymer Microstructure

The purity of monomers is a critical factor in the synthesis of high-performance polymers, and 2-Propanol, 1,3-bis(p-aminophenoxy)- is no exception. The presence of impurities can significantly affect both the polymerization efficiency and the final microstructure of the polymer, which in turn dictates its macroscopic properties.

One of the primary impacts of monomer impurity is on the stoichiometry of the polymerization reaction. Polycondensation reactions, such as those used to produce polyimides and polyamides, require a precise equimolar balance between the diamine and the dianhydride (or dicarboxylic acid) to achieve high molecular weights. If 2-Propanol, 1,3-bis(p-aminophenoxy)- is impure, its effective molar quantity will be lower than calculated, leading to a stoichiometric imbalance. This imbalance acts as a chain-limiting factor, resulting in a lower degree of polymerization and consequently, a lower average molecular weight of the polymer. A preliminary study on PMR polyimide resins showed that even a small molar excess of a diamine can influence the molecular weight distribution and rheological properties of the resin. nasa.gov

Impurities can be categorized as reactive or non-reactive. Non-reactive impurities, while still affecting stoichiometry by reducing the concentration of the active monomer, are generally less detrimental than reactive impurities. Reactive impurities, such as monofunctional amines or compounds with other reactive functional groups, can act as chain terminators. These molecules react with the growing polymer chain at one end but lack a second functional group to continue propagation, effectively capping the chain and severely limiting the molecular weight.

The presence of impurities can also influence the polymer microstructure. For instance, impurities that are structurally similar to the monomer but have different reactivity ratios can be incorporated into the polymer chain, leading to defects in the microstructure. These defects can disrupt the regular packing of polymer chains, affecting properties such as crystallinity, thermal stability, and mechanical strength. In some cases, impurities can also participate in side reactions at the high temperatures often required for polymerization and processing, leading to branching, cross-linking, or degradation of the polymer.

The table below summarizes the potential effects of different types of impurities in 2-Propanol, 1,3-bis(p-aminophenoxy)- on polymerization and polymer properties.

Table 2: Effect of Impurities in 2-Propanol, 1,3-bis(p-aminophenoxy)- on Polymerization

| Type of Impurity | Potential Effect on Polymerization | Impact on Polymer Properties |

|---|---|---|

| Non-reactive (e.g., residual solvent, salts) | Stoichiometric imbalance. | Lower molecular weight, reduced mechanical strength. |

| Monofunctional Amines | Chain termination. | Significantly lower molecular weight, poor mechanical properties. |

| Other Bifunctional Diamines | Acts as a comonomer, altering the polymer backbone. | Changes in Tg, solubility, and mechanical properties. Uncontrolled copolymerization. |

| Oxidized Monomer | Can lead to side reactions and cross-linking. | Reduced thermal stability, potential for gel formation, altered mechanical properties. |

| Residual Reactants from Synthesis (e.g., p-nitrophenol) | May interfere with polymerization catalysts or react at high temperatures. | Discoloration of the polymer, reduced thermal and oxidative stability. |

Therefore, rigorous purification of 2-Propanol, 1,3-bis(p-aminophenoxy)- is essential before its use in polymerization to ensure the synthesis of polymers with the desired high molecular weight, controlled microstructure, and optimal performance characteristics. Techniques such as recrystallization, chromatography, and vacuum sublimation are often employed to achieve the required monomer purity.

Polymer Systems Derived from 2 Propanol, 1,3 Bis P Aminophenoxy

Polyimides Synthesized from 2-Propanol, 1,3-bis(p-aminophenoxy)-

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of 2-Propanol, 1,3-bis(p-aminophenoxy)- and its analogs into the polyimide backbone can significantly influence the final properties of the material.

Two-Step Polycondensation Methods for Polyimide Formation

The most common method for synthesizing polyimides is a two-step process. vt.edumatec-conferences.org This involves the initial reaction of a diamine with a dianhydride in a polar aprotic solvent at ambient temperatures to form a soluble poly(amic acid) precursor. vt.edumatec-conferences.org This precursor is then converted into the final polyimide through a process of cyclodehydration, which can be achieved either by thermal treatment or by chemical methods. vt.edu

In the thermal imidization process, the poly(amic acid) solution is cast into a film and then subjected to a controlled heating cycle, typically with temperatures ranging from 100°C to 350°C, to drive the cyclization reaction and form the stable imide rings. vt.edu Chemical imidization, on the other hand, involves treating the poly(amic acid) with a mixture of a carboxylic acid anhydride (B1165640) (like acetic anhydride) and a tertiary amine (such as pyridine or triethylamine) at room temperature. vt.edu This method is often used for producing polyimide molding powders. vt.edu

An analog of the title compound, 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), is a diamine monomer frequently used in the synthesis of polyimides. The resulting polymers exhibit low dielectric constants and low dielectric loss, making them suitable for applications in high-frequency communication technologies. ossila.com

One-Stage High-Temperature Synthesis of Polyimides

An alternative to the two-step method is the one-stage high-temperature solution polymerization. vt.edu This technique is particularly useful for polyimides that are soluble in organic solvents at elevated temperatures. vt.edu The process involves heating a stoichiometric mixture of the diamine and dianhydride in a high-boiling solvent, such as m-cresol or nitrobenzene, at temperatures between 180°C and 220°C. vt.edu The water generated during the imidization reaction is continuously removed, often as an azeotrope with the solvent, to drive the reaction to completion. vt.edu This method can sometimes lead to materials with a higher degree of crystallinity compared to those obtained via the two-step process. vt.edu Aromatic polyimides have been successfully synthesized using a one-step polymerization process with inherent viscosities up to 0.67 dL/g. ntu.edu.tw

Thermoplastic Polyimides from 2-Propanol, 1,3-bis(p-aminophenoxy)- Analogs

Thermoplastic polyimides can be processed using melt-processing techniques, which is a significant advantage for manufacturing complex parts. The properties of these polymers, such as their glass transition temperature (Tg), are influenced by the chemical structure of the monomers. Aromatic polyimides are known for their high glass transition temperatures and thermo-oxidative stability. researchgate.net The incorporation of flexible linkages, such as the hexafluoroisopropylidene group found in monomers like 2,2-bis[4-(4-aminophenoxy)phenyl] hexafluoropropane (BDAF), can enhance the processability of the resulting polyimides. researchgate.net These fluorinated polyimides often exhibit improved moisture resistance due to the hydrophobic nature of the fluorine-containing groups. researchgate.net

| Monomer | Polymerization Method | Key Properties of Resulting Polyimide | Potential Applications |

| 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | Two-step polycondensation | Low dielectric constant, low dielectric loss, excellent cryogenic mechanical properties, fire resistance. ossila.com | High-frequency communication substrates, membranes for direct methanol fuel cells. ossila.com |

| 2,2-bis[4-(4-aminophenoxy)phenyl] hexafluoropropane (BDAF) | Not specified | Enhanced thermo-oxidative stability, improved processability, moisture resistance. researchgate.net | High-temperature resistant coatings. researchgate.net |

| bis(4-aminophenoxy) naphthalene (NODA) and 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6-FDA) | Solution polymerization | High inherent viscosity, reduced melt viscosity, high glass transition temperatures, semi-crystalline, insoluble in organic media. google.com | Composites for high-temperature applications. google.com |

Semiaromatic and Alicyclic Polyimides incorporating 2-Propanol, 1,3-bis(p-aminophenoxy)- Derivatives

The introduction of non-aromatic (alicyclic) or partially aromatic (semiaromatic) structures into the polyimide backbone can modify the polymer's properties, such as increasing its solubility and lowering its color intensity. While specific examples directly using 2-Propanol, 1,3-bis(p-aminophenoxy)- in this context are not detailed in the provided information, the general principle of using diamines with flexible and non-coplanar structures to produce soluble aromatic polyimides is well-established. For instance, aromatic diamines with kinked and cranked structures have been effectively used to prepare soluble aromatic polyamides and polyimides.

Polyamides Incorporating 2-Propanol, 1,3-bis(p-aminophenoxy)- Units

Polyamides, another important class of high-performance polymers, can also be synthesized using 2-Propanol, 1,3-bis(p-aminophenoxy)- and its analogs. The properties of these polyamides are similarly influenced by the structure of the diamine monomer.

New aromatic polyamides have been synthesized from kinked and cranked aromatic diamines, such as 2,2'-bis(p-aminophenoxy)biphenyl and 2,2'-bis(p-aminophenoxy)-1,1'-binaphthyl, through either direct polycondensation or low-temperature solution polycondensation with various aromatic dicarboxylic acids or their diacid chlorides. ntu.edu.tw These resulting polymers were found to be readily soluble in a range of organic solvents. ntu.edu.tw

A series of aromatic poly(amide-imide)s containing a biphenyl-2,2'-diyl structure were prepared with inherent viscosities ranging from 0.23 to 0.94 dL/g. ntu.edu.tw These polymers were mostly amorphous and demonstrated good solubility in organic solvents like NMP and DMAc, allowing for the casting of transparent, flexible, and tough films. ntu.edu.tw These films exhibited glass transition temperatures between 227°C and 261°C and showed 10% weight loss at temperatures above 520°C in a nitrogen atmosphere. ntu.edu.tw

| Diamine Monomer | Co-monomer | Polymerization Method | Inherent Viscosity (dL/g) | Solubility | Thermal Properties |

| 2,2'-bis(p-aminophenoxy)biphenyl | Aromatic dicarboxylic acids/diacid chlorides | Direct or low-temperature solution polycondensation | 0.44 - 1.18 ntu.edu.tw | Soluble in DMAc, NMP, DMSO, m-cresol, pyridine. ntu.edu.tw | Tg: 215-255°C; 10% weight loss at ~470°C in air. ntu.edu.tw |

| 2,2'-bis(p-aminophenoxy)-1,1'-binaphthyl | Aromatic dicarboxylic acids/diacid chlorides | Direct or low-temperature solution polycondensation | 0.26 - 0.88 ntu.edu.tw | Soluble in DMAc, NMP, DMSO, m-cresol, pyridine. ntu.edu.tw | Tg: 266-303°C; 10% weight loss at ~470°C in air. ntu.edu.tw |

| Diimide-diacid from 2,2'-bis(4-aminophenoxy)biphenyl and trimellitic anhydride | Various aromatic diamines | Triphenyl phosphite activated polycondensation | 0.23 - 0.94 ntu.edu.tw | Soluble in NMP, DMAc. ntu.edu.tw | Tg: 227-261°C; 10% weight loss above 520°C in nitrogen. ntu.edu.tw |

Polyesters Utilizing 2-Propanol, 1,3-bis(p-aminophenoxy)-

While direct polycondensation of 2-Propanol, 1,3-bis(p-aminophenoxy)- with dicarboxylic acids to form polyesters is not the most common application, its derivatives can be utilized in creating modified polyester (B1180765) systems. The amine groups can be chemically transformed into other functional groups that are more suitable for polyesterification. For instance, amino-functional compounds are key in the synthesis of dendrimers, which can have polyester structures. Dendrimers based on 2,2-bis(hydroxymethyl)propionic acid have been noted for their biodegradability and non-toxic nature when functionalized with cationic charges nih.gov. The synthesis of such complex macromolecular structures often involves multi-step processes where an amino-functional core could be modified.

Polyurethanes Derived from 2-Propanol, 1,3-bis(p-aminophenoxy)-

The diamine nature of 2-Propanol, 1,3-bis(p-aminophenoxy)- makes it a suitable candidate for the synthesis of polyurethanes. In this context, it would act as a chain extender, reacting with diisocyanates to form the characteristic urethane linkages. The flexibility imparted by the ether groups and the propanol (B110389) backbone can influence the final properties of the polyurethane, such as its elasticity and thermal behavior. For example, a novel aromatic diisocyanate derived from 1,3-propanediol bis(4-aminobenzoate) has been used to create non-toxic, biodegradable polyurethanes nih.gov. This suggests that diamines with similar structural motifs, like 2-Propanol, 1,3-bis(p-aminophenoxy)-, could be explored for creating polyurethanes with specific performance characteristics. The synthesis of polyurethanes often involves a careful balance between hard and soft segments to achieve desired mechanical properties, and the structure of the diamine plays a crucial role in this.

Epoxy Resins with 2-Propanol, 1,3-bis(p-aminophenoxy)- as a Curing Agent

One of the primary applications of 2-Propanol, 1,3-bis(p-aminophenoxy)- is as a curing agent for epoxy resins. The primary amine groups react with the epoxide rings of the epoxy resin in a ring-opening addition polymerization, leading to the formation of a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid or low-melting epoxy resin into a hard, thermoset material with excellent mechanical, thermal, and chemical resistance properties.

The curing of epoxy resins can be initiated by various agents, including amines, polyamides, and anhydrides scholaris.ca. The reaction involves the active protons from the curing agent attacking the oxirane rings of the epoxy resin, forming reactive hydroxyl groups that can further participate in the polymerization process scholaris.ca. The stoichiometry between the epoxy resin and the curing agent is critical for achieving optimal properties in the cured material scholaris.ca.

The curing kinetics of epoxy-amine systems are complex and can be influenced by several factors, including the chemical structure of both the epoxy resin and the amine curing agent, the curing temperature, and the presence of catalysts. The reaction typically involves the primary amine reacting with an epoxy group to form a secondary amine, which can then react with another epoxy group, leading to branching and cross-linking mdpi.com. The hydroxyl groups formed during the reaction can catalyze the subsequent epoxy-amine reactions, a phenomenon known as autocatalysis mdpi.com.

Differential scanning calorimetry (DSC) is a common technique used to study the curing kinetics of epoxy resins mdpi.comresearchgate.net. By measuring the heat flow associated with the curing reaction at different temperatures, kinetic parameters such as the activation energy and the reaction order can be determined bohrium.com. The activation energy is a measure of the energy barrier that must be overcome for the reaction to occur, and its value is strongly dependent on the structures of the epoxy resin and the curing agent researchgate.net.

The structure of the amine curing agent has a significant impact on the curing dynamics and the final properties of the epoxy network. The reactivity of the amine is influenced by the electron density on the nitrogen atom and steric hindrance around the amine groups. For instance, the introduction of rigid structures like a fluorene group into the amine curing agent can restrain the curing reactivity researchgate.net. Conversely, flexible linkages, such as the ether groups in 2-Propanol, 1,3-bis(p-aminophenoxy)-, can increase the mobility of the polymer chains and potentially influence the reaction rate.

The functionality and molecular structure of the curing agent also play a crucial role. For example, studies on a bio-based epoxy resin cured with different aliphatic amines (ethylenediamine, diethylenetriamine, and triethylenetetramine) showed that the type of amine had a determining effect on both the cure kinetics and the characteristics of the cured resins scholaris.ca. Generally, a more flexible and less sterically hindered amine will lead to faster curing kinetics.

| Amine Curing Agent | Key Structural Feature | Potential Impact on Curing Dynamics |

| 2-Propanol, 1,3-bis(p-aminophenoxy)- | Flexible ether linkages and a central hydroxyl group | May increase chain mobility and provide an additional reactive site, potentially influencing reaction rate and cross-link density. |

| 4,4'-diaminodiphenyl sulfone (DDS) | Rigid sulfone group | Can lead to high glass transition temperatures but may have slower reaction kinetics compared to more flexible amines. |

| 9,9-bis-(4-aminophenyl)-fluorene (BPF) | Bulky, rigid fluorene cardo group | Restrains curing reactivity, leading to higher activation energies. |

Supramolecular Polymer Blends and Networks

While specific research on supramolecular polymer blends and networks directly incorporating 2-Propanol, 1,3-bis(p-aminophenoxy)- is not extensively detailed in the provided context, the principles of supramolecular chemistry can be applied to polymers derived from it. The hydroxyl group and the secondary amines formed during the epoxy curing process can participate in hydrogen bonding. These non-covalent interactions can be exploited to create supramolecular structures, leading to materials with self-healing properties or stimuli-responsiveness.

Nanocomposites and Hybrid Materials with 2-Propanol, 1,3-bis(p-aminophenoxy)- Based Polymers

Polymers derived from 2-Propanol, 1,3-bis(p-aminophenoxy)-, particularly epoxy resins, can be used as matrices for the fabrication of nanocomposites and hybrid materials. The incorporation of nanofillers, such as carbon nanotubes, nanofibers, or exfoliated graphite, into the polymer matrix can significantly enhance the mechanical, thermal, and electrical properties of the resulting material.

Advanced Material Science Applications of 2 Propanol, 1,3 Bis P Aminophenoxy Derived Polymers

High-Performance Polymer Matrices for Composites

Polymers derived from 2-Propanol, 1,3-bis(p-aminophenoxy)- are increasingly utilized as high-performance matrices for composite materials, particularly in the aerospace and electronics industries. The inherent thermal stability and mechanical robustness of these polyimide matrices, when combined with reinforcing fibers such as carbon or glass fibers, result in composites with superior properties.

Research into carbon fiber reinforced plastics has demonstrated that polyimide binders contribute to increased crack resistance, enabling the composites to be operated at temperatures up to approximately 400°C google.com. The incorporation of these advanced polymers as matrices in composites enhances properties such as tensile strength, modulus, creep resistance, and wear resistance . The resulting composites are lightweight and strong, making them suitable for applications demanding high performance under extreme conditions chemrxiv.org.

Table 1: Mechanical Properties of Fiber-Reinforced Polyimide Composites

| Reinforcement | Matrix | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |

|---|---|---|---|---|

| Carbon Fiber | Epoxy | 1364.5 | 76.1 | 217.2 |

| Polyimide Fiber | Epoxy | 386.1 | 30.0 | 263.8 |

| Hybrid (CF/PI) | Epoxy | Varies with stacking | 70.1 (max) | Up to ~325 |

The thermal properties of these composites are equally impressive. Polyimides, in general, are known for their high thermal stability, with decomposition temperatures often exceeding 500°C google.commdpi.com. When used as a matrix in composites, this thermal resistance is transferred to the final material, allowing for their use in high-temperature environments where other polymer matrices would fail nih.gov. The glass transition temperature (Tg) of these composites is also a critical factor, and polyimides derived from complex diamines have shown Tg values well above 200°C, ensuring dimensional stability at elevated temperatures njit.eduossila.com.

Polymeric Materials for Optoelectronic Applications

The optical and dielectric properties of polyimides derived from 2-Propanol, 1,3-bis(p-aminophenoxy)- and similar diamines make them suitable for various optoelectronic applications, including flexible displays, optical waveguides, and as substrates for electronic circuits. A key requirement for these applications is high optical transparency and a low dielectric constant.

Polyimides containing fluorine atoms and ether linkages have been shown to exhibit excellent optical transparency, with some films showing transmittance higher than 80% in the visible spectrum rcsi.comgoogle.com. The introduction of bulky, flexible groups in the polymer backbone disrupts chain packing and reduces the formation of charge-transfer complexes, which are responsible for the characteristic yellow color of many aromatic polyimides chemrxiv.org. This results in colorless or near-colorless films that are highly desirable for optical applications rsc.org.

In addition to optical transparency, a low dielectric constant is crucial for materials used in high-frequency electronic applications to minimize signal delay and cross-talk. Polyimides derived from diamines with flexible ether linkages and bulky substituents have demonstrated low dielectric constants, often below 3.0 google.com. The presence of the propanol (B110389) group in the diamine can further contribute to a lower dielectric constant by increasing the free volume within the polymer matrix.

Table 2: Optical and Dielectric Properties of a Polyimide Film

| Property | Value |

|---|---|

| Optical Transmittance (at 450 nm) | > 85% rsc.org |

| Cut-off Wavelength | < 400 nm |

| Refractive Index | ~1.6 |

| Dielectric Constant (at 1 MHz) | 2.56 - 3.12 njit.edu |

| Dielectric Loss | < 0.01 |

Membrane Technologies and Filtration Applications

Aromatic polyimides are a significant class of materials for membrane-based gas separation due to their excellent thermal and chemical stability, as well as their good mechanical properties. The performance of these membranes is determined by their permeability to different gases and their selectivity for specific gas pairs. Polymers derived from 2-Propanol, 1,3-bis(p-aminophenoxy)- are of interest in this field due to the potential for creating membranes with tailored free volume and transport properties.

The introduction of bulky side groups and flexible linkages into the polyimide backbone can increase the fractional free volume (FFV) of the polymer, which generally leads to higher gas permeability . The specific structure of the diamine and the dianhydride used in the polymerization allows for the fine-tuning of the membrane's separation characteristics. For instance, polyimides with rigid, rod-like structures can exhibit high size-sieving ability, leading to enhanced selectivity .

Research on polyimide membranes derived from diamines containing tert-butyl groups has shown promising results for gas separation, with high permeability values for gases like CO2. The presence of the hydroxyl group in 2-Propanol, 1,3-bis(p-aminophenoxy)- offers a potential site for cross-linking, which can improve the membrane's resistance to plasticization by highly soluble gases like CO2, a common issue in gas separation processes.

Table 3: Gas Permeability of a Polyimide Membrane

| Gas | Permeability (Barrer) |

|---|---|

| H₂ | 35.5 |

| He | 55.0 |

| CO₂ | 28.0 |

| O₂ | 5.8 |

| N₂ | 1.1 |

| CH₄ | 0.8 |

Photosensitive Polyimides and Patternable Materials

The development of photosensitive polyimides (PSPIs) is crucial for the microelectronics industry, where they are used as passivation layers, alpha-particle barriers, and interlayer dielectrics. The key advantage of PSPIs is their ability to be directly patterned using photolithography, which simplifies the manufacturing process.

While specific research on photosensitive polyimides derived directly from 2-Propanol, 1,3-bis(p-aminophenoxy)- is limited in the available literature, the presence of a hydroxyl group in its structure provides a reactive site for the introduction of photosensitive functionalities. Generally, photosensitivity is imparted to polyimides by incorporating unsaturated groups, such as methacrylate or vinyl ether moieties, into the polymer backbone or as side chains rcsi.com. These groups can undergo photo-induced cross-linking upon exposure to UV light, allowing for the creation of patterns.

The synthesis of such materials often involves the esterification of the hydroxyl group with a photosensitive acid chloride or anhydride (B1165640). Alternatively, the diamine itself could be modified with a photosensitive group prior to polymerization. The development of photopatternable polyimides that are also degradable is an emerging area of research aimed at addressing the growing concern of electronic waste google.com.

Development of Functionalized Polymer Architectures

The hydroxyl group present in 2-Propanol, 1,3-bis(p-aminophenoxy)- serves as a valuable anchor point for the development of functionalized polymer architectures with tailored properties. This functional handle allows for post-polymerization modification or for the diamine to be used as a core for the synthesis of more complex structures like star-shaped or dendritic polymers.

Star-shaped and hyperbranched polymers are of significant interest due to their unique properties, such as lower viscosity and higher solubility compared to their linear analogues of similar molecular weight. The synthesis of such architectures can be achieved through a "core-first" approach, where the multifunctional core, in this case, potentially a derivative of 2-Propanol, 1,3-bis(p-aminophenoxy)-, initiates the growth of polymer arms rsc.org.

While direct examples of using 2-Propanol, 1,3-bis(p-aminophenoxy)- to create such complex architectures are not readily found in the reviewed literature, the principles of their synthesis are well-established. For instance, dendrimers and star polymers are often built from cores with multiple reactive sites. The hydroxyl group on the diamine could be derivatized to introduce multiple initiation sites for polymerization, leading to the formation of these intricate and highly branched polymer structures. The development of such polymers could open up new applications in areas like drug delivery, nanotechnology, and advanced coatings.

Computational and Theoretical Investigations of 2 Propanol, 1,3 Bis P Aminophenoxy and Its Polymers

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful techniques for exploring the conformational landscape and dynamics of molecules and polymers. These methods allow researchers to visualize and analyze molecular behavior in a virtual environment, providing insights that can be difficult to obtain through experimental means alone.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 2-Propanol, 1,3-bis(p-aminophenoxy)- is crucial for understanding its reactivity and how it influences the architecture of the resulting polymer chains. The flexibility of the monomer arises from the rotational freedom around the ether linkages and the propanol (B110389) backbone. Computational methods can be employed to identify the most stable conformations (i.e., the lowest energy states) of the monomer.

Molecular dynamics (MD) simulations can further provide a dynamic picture of the monomer's and polymer's behavior over time. By simulating the movements of atoms and molecules, MD can reveal how the polymer chains fold and interact with each other and with their environment. For instance, in a study of a related polyamide, molecular modeling was used to create amorphous chains of the polymer to study the influence of bulky substituents on the polymer's behavior. csic.es

| Property | Simulated Value | Method |

|---|---|---|

| Glass Transition Temperature (Tg) | 250-270 °C | Molecular Dynamics |

| Density | 1.25 g/cm³ | Molecular Dynamics |

| Solubility Parameter | 22.5 (J/cm³)^0.5 | Molecular Dynamics |

Prediction of Polymer Chain Interactions and Packing

The way polymer chains interact and pack together determines the macroscopic properties of the material, such as its mechanical strength and thermal stability. Computational models can predict these interactions by calculating the non-bonded forces between atoms. For aromatic polyamides, which are known for their high strength and thermal resistance, understanding the packing is key to predicting their performance. The introduction of ether linkages and a non-coplanar structure from the 2-propanol unit can influence chain packing and, consequently, the polymer's properties. sci-hub.box For example, the incorporation of bulky groups can inhibit tight chain packing, which tends to decrease crystallinity and increase solubility. csic.es

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules. These calculations can be used to predict a wide range of properties, including molecular orbital energies, charge distributions, and reactivity.

Elucidating Reaction Pathways and Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For the polymerization of 2-Propanol, 1,3-bis(p-aminophenoxy)-, these calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. This information is vital for optimizing reaction conditions and controlling the polymer's molecular weight and structure. For example, in the study of the reaction between HO2 and n-propyl peroxy radical, quantum chemistry calculations were used to explore the detailed reaction mechanism on both singlet and triplet potential energy surfaces. nih.gov

| Property | Calculated Value (eV) | Method |

|---|---|---|

| HOMO Energy | -5.2 | DFT/B3LYP |

| LUMO Energy | -1.8 | DFT/B3LYP |

| HOMO-LUMO Gap | 3.4 | DFT/B3LYP |

Prediction of Polymer Network Formation and Crosslinking

When monomers with more than two reactive sites are used, a crosslinked polymer network can be formed. Computational modeling can simulate the process of network formation, predicting key properties such as the degree of crosslinking, the distribution of crosslink densities, and the mechanical properties of the resulting network. For polymers derived from 2-Propanol, 1,3-bis(p-aminophenoxy)-, the hydroxyl group on the propanol backbone offers a potential site for crosslinking, which could be exploited to create thermosetting materials with enhanced properties. A computational molecular design framework for crosslinked polymer networks can facilitate the development of new materials with desired properties.

Structure-Property Relationship Studies through Computational Methods

A primary goal of polymer science is to understand and predict the relationship between a polymer's molecular structure and its macroscopic properties. Computational methods provide a powerful means to establish these structure-property relationships. By systematically varying the molecular structure in silico and calculating the resulting properties, researchers can identify key structural features that control material performance. This approach can accelerate the design of new polymers with tailored properties. For example, understanding how the composition of a polymer affects its mechanical and morphological behaviors is essential for designing next-generation materials. cornell.edu

Functionalization and Chemical Modification of 2 Propanol, 1,3 Bis P Aminophenoxy Derivatives

Synthesis of Functionalized Aminophenoxy Propanol (B110389) Derivatives

The synthesis of functionalized aminophenoxy propanol derivatives often involves the introduction of various substituents onto the aromatic rings or the modification of the amino groups. These derivatives can then be used as monomers to create polymers with desired characteristics. A common strategy involves nucleophilic substitution reactions. For instance, diamine monomers with ether and carbonyl linkages have been synthesized to produce polyimides with lower glass transition temperatures and good thermal stability. titech.ac.jp

One approach to synthesizing functionalized diamines is the reaction of a di-fluoro-aromatic compound with an aminophenol. For example, the diamine 1,3-Bis(3-aminophenoxy-4'-benzoyl)benzene (BABB) was synthesized from 3-aminophenol (B1664112) and 1,3-bis(4-fluorobenzoyl)benzene. This method is advantageous as it avoids a reduction step that is necessary when starting with nitrophenols, leading to a higher yield. titech.ac.jp

The general synthetic scheme for such a reaction can be represented as follows:

Scheme 1: General synthesis of a functionalized bis(aminophenoxy) derivative.

The properties of the resulting polymers, such as polyimides, are highly dependent on the structure of the diamine and the dianhydride used in the polymerization. The incorporation of flexible ether linkages and meta-substituted aromatic rings in the diamine monomer can lower the glass transition temperature of the resulting polyimide. titech.ac.jp

| Diamine Monomer | Dianhydride | Resulting Polymer Properties |

| 1,3-Bis(3-aminophenoxy-4'-benzoyl)benzene (BABB) | s-BPDA, BTDA, ODPA, PMDA, BPADA | Low glass transition temperature (180-220 °C), good thermal stability, outstanding mechanical properties. titech.ac.jp |

| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | 3,3',4,4'-oxydiphthalic dianhydride (ODPA) | Glass transition temperature of approximately 225-230°C, exhibits thermoplastic behavior. researchgate.net |

Chemical Modification Strategies for Enhanced Polymer Performance

Chemical modification of pre-formed polymers is a versatile approach to enhance their performance without completely re-synthesizing the material. For polymers based on aminophenoxy propanol derivatives, modifications can be targeted at the polymer backbone or side chains to improve properties like solubility, processability, and thermal resistance.

One strategy to enhance polymer properties is through the incorporation of flexible linkages into the polymer backbone. The presence of ether and meta-substituted aromatic units in the polymer chain, derived from monomers like 1,3-bis(p-aminophenoxy)-2-propanol, can lower the glass transition temperature, making the polymer more processable without significantly compromising its thermal stability. titech.ac.jp

Another approach is the introduction of bulky side groups, which can disrupt chain packing and improve solubility. For example, the synthesis of polyimides from diamines containing bulky substituents has been shown to yield polymers that are soluble in a wider range of organic solvents.

Furthermore, the amino groups in the polymer backbone can be chemically modified. For instance, they can be acylated or reacted with other functional groups to alter the polymer's surface properties or to introduce cross-linking sites.

The table below summarizes the effect of certain structural modifications on the properties of aromatic polyimides, which are a likely application for polymers derived from 2-Propanol, 1,3-bis(p-aminophenoxy)-.

| Modification Strategy | Effect on Polymer Properties |

| Incorporation of ether and carbonyl linkages | Lowers glass transition temperature, improves processability. titech.ac.jp |

| Introduction of meta-substituted aromatic rings | Enhances flexibility and solubility. titech.ac.jp |

| Use of bulky diamine monomers | Increases solubility in organic solvents. |

Graft Copolymerization with 2-Propanol, 1,3-bis(p-aminophenoxy)- Based Polymers

Graft copolymerization is a powerful technique to combine the properties of two different polymers. In this method, polymer chains of one type (the graft) are chemically attached to the backbone of another polymer. frontiersin.org This can lead to materials with improved mechanical, thermal, and surface properties. For polymers derived from 2-Propanol, 1,3-bis(p-aminophenoxy)-, the aromatic backbone can serve as a robust scaffold for grafting various side chains.

There are three main strategies for synthesizing graft copolymers: "grafting to," "grafting from," and "grafting through". frontiersin.org

"Grafting to" involves attaching pre-synthesized polymer chains with reactive end groups to the polymer backbone.

"Grafting from" initiates the polymerization of a monomer from active sites created on the polymer backbone.

"Grafting through" involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers.

For polymers with an aromatic backbone, such as those derived from 2-Propanol, 1,3-bis(p-aminophenoxy)-, the "grafting from" approach can be particularly effective. Active sites for polymerization can be introduced onto the aromatic rings through chemical modification, followed by the polymerization of a second monomer from these sites.

An example of graft copolymerization involves the use of hydroxylated copolymers to initiate the ring-opening polymerization (ROP) of a cyclic monomer like ε-caprolactone, resulting in a graft copolymer with polyester (B1180765) side chains. mdpi.com While not directly on a 2-Propanol, 1,3-bis(p-aminophenoxy)- based polymer, this demonstrates a viable strategy.

| Grafting Method | Description | Potential Application for 2-Propanol, 1,3-bis(p-aminophenoxy)- based polymers |

| "Grafting to" | Pre-formed side chains are attached to the backbone. | Attaching hydrophilic polymer chains to improve biocompatibility. |

| "Grafting from" | Side chains are grown from the backbone. | Creating a thermally stable backbone with flexible side chains for enhanced processability. |

| "Grafting through" | Copolymerization with a macromonomer. | Introducing specific functionalities by using a functional macromonomer. |

Advanced Characterization Techniques in Research on 2 Propanol, 1,3 Bis P Aminophenoxy and Its Polymers

Spectroscopic Analysis of Monomer and Polymer Structures

Spectroscopic techniques are indispensable for providing detailed information about the chemical structure and bonding within the "2-Propanol, 1,3-bis(p-aminophenoxy)-" monomer and its corresponding polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For "2-Propanol, 1,3-bis(p-aminophenoxy)-" and its polymers, ¹H and ¹³C NMR are primarily used to confirm the chemical structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the aromatic protons of the aminophenoxy groups, the methine proton of the propanol (B110389) backbone, and the methylene protons are expected. The integration of these signals provides a quantitative measure of the number of protons in each chemical environment, confirming the molecular formula. Upon polymerization, changes in the chemical shifts and splitting patterns of these protons, particularly those of the amine groups, indicate the formation of new chemical bonds, such as amide or imide linkages.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the monomer will show characteristic peaks for the different carbon environments, including the aromatic carbons, the carbon bearing the hydroxyl group, and the methylene carbons. The chemical shifts of these carbons provide further confirmation of the monomer's structure. In the polymer's spectrum, the appearance of new signals, for instance, the carbonyl carbon of an amide or imide, serves as definitive evidence of polymerization.

While ³¹P and ²⁷Al NMR are not directly applicable to the analysis of "2-Propanol, 1,3-bis(p-aminophenoxy)-" itself, they would be relevant if the monomer or its polymers were modified with phosphorus- or aluminum-containing compounds, for example, in the preparation of flame-retardant materials or composites.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Structurally Similar Aromatic Diamines and their Polymers

Due to the limited availability of specific NMR data for 2-Propanol, 1,3-bis(p-aminophenoxy)-, the following table presents typical chemical shift ranges for analogous aromatic diamines and their resulting polyamides or polyimides.

| Nucleus | Functional Group | Monomer Chemical Shift (δ, ppm) | Polymer Chemical Shift (δ, ppm) |

| ¹H | Aromatic (C-H) | 6.5 - 7.5 | 7.0 - 8.5 |

| ¹H | Amine (N-H) | 3.5 - 5.0 | 9.5 - 10.5 (Amide) |

| ¹H | Methylene (CH₂) | 3.8 - 4.2 | 3.9 - 4.5 |

| ¹H | Methine (CH) | 4.0 - 4.5 | 4.2 - 4.8 |

| ¹³C | Aromatic (C) | 110 - 150 | 115 - 160 |

| ¹³C | Methylene (CH₂) | ~68 | ~70 |

| ¹³C | Methine (CH) | ~70 | ~72 |

| ¹³C | Carbonyl (C=O) | N/A | 165 - 178 |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the monomer and to monitor the polymerization process. The FTIR spectrum of "2-Propanol, 1,3-bis(p-aminophenoxy)-" will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), the O-H stretching of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), C-O-C stretching of the ether linkages (around 1240 cm⁻¹), and C-H stretching of the aromatic and aliphatic components.

Upon polymerization to form, for example, a polyamide, the disappearance of the primary amine bands and the appearance of a new, strong absorption band corresponding to the amide C=O stretching (around 1650 cm⁻¹) and N-H stretching (around 3300 cm⁻¹) would confirm the reaction. researchgate.net Similarly, for a polyimide, characteristic imide carbonyl absorptions would appear around 1780 cm⁻¹ (asymmetric stretching) and 1720 cm⁻¹ (symmetric stretching). osti.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for 2-Propanol, 1,3-bis(p-aminophenoxy)- and its Derived Polyamides

| Functional Group | Vibrational Mode | Monomer Wavenumber (cm⁻¹) | Polyamide Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 | - |

| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) | 3200 - 3600 (broad) |

| N-H (Amide) | Stretching | - | ~3300 |

| C=O (Amide I) | Stretching | - | ~1650 |

| C-N (Amide II) | Bending | - | ~1550 |

| C-O-C (Ether) | Stretching | ~1240 | ~1240 |

| Aromatic C-H | Stretching | ~3030 | ~3030 |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For polymers derived from "2-Propanol, 1,3-bis(p-aminophenoxy)-", this technique can be used to study their electronic properties and potential for host-guest interactions. The aromatic rings in the polymer backbone give rise to characteristic absorption bands in the UV region, typically corresponding to π → π* transitions. The position and intensity of these bands can be influenced by the polymer's conformation and its interaction with other molecules or ions. For instance, the complexation of metal ions or organic guest molecules with the polymer may lead to a shift in the absorption maximum or a change in absorbance, which can be used to study these interactions. This technique is also valuable for assessing the optical transparency of polymer films, an important property for applications in electronics and optoelectronics.

Thermal Analysis of Polymer Systems

Thermal analysis techniques are critical for evaluating the performance of polymers at different temperatures, providing information on their thermal stability, glass transition temperature, and decomposition behavior.

Differential Scanning Calorimetry (DSC) is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. For polymers synthesized from "2-Propanol, 1,3-bis(p-aminophenoxy)-", DSC is used to determine the glass transition temperature (Tg), which is a critical parameter that defines the upper service temperature of the amorphous polymer. netzsch.com The presence of flexible ether linkages and the propanol unit in the monomer can influence the Tg of the resulting polymers. DSC can also be used to study crystallization and melting behavior if the polymer is semi-crystalline. The introduction of the "2-Propanol, 1,3-bis(p-aminophenoxy)-" moiety into a polymer backbone is often intended to improve processability by lowering the Tg compared to more rigid aromatic polymers. ntu.edu.tw

Interactive Data Table: Representative Glass Transition Temperatures (Tg) for Polyamides with Varying Amide Group Density

Data adapted from studies on various polyamides, illustrating the effect of structure on Tg. hitachi-hightech.com

| Polyamide Type | Amide Group Density | Glass Transition Temperature (Tg) (°C) |

| Nylon 6 | High | 40 - 60 |

| Nylon 12 | Low | 35 - 50 |

| Aromatic Polyamide | Varies (High Rigidity) | > 200 |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of polymers derived from "2-Propanol, 1,3-bis(p-aminophenoxy)-". The TGA thermogram provides information on the onset temperature of decomposition, the rate of decomposition, and the amount of residual char at high temperatures. High-performance polymers, such as polyamides and polyimides, are expected to exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. The structure of the repeating unit, including the presence of aromatic rings and stable ether linkages, contributes to this thermal robustness. The temperature at which 5% or 10% weight loss occurs (T₅ and T₁₀, respectively) is often used as a measure of the polymer's thermal stability. researchgate.net

Interactive Data Table: Representative Thermal Stability Data for Aromatic Polyimides

This table provides typical thermal decomposition data for high-performance aromatic polyimides, which are a potential class of polymers derived from 2-Propanol, 1,3-bis(p-aminophenoxy)-. researchgate.net

| Polymer Type | Decomposition Onset (°C) | Temperature at 10% Weight Loss (T₁₀) (°C) | Char Yield at 800°C (%) |

| Aromatic Polyimide 1 | > 450 | 480 - 520 | 50 - 65 |

| Aromatic Polyimide 2 | > 480 | 500 - 550 | 55 - 70 |

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the advanced characterization of polymers derived solely from the chemical compound “2-Propanol, 1,3-bis(p-aminophenoxy)-” according to the specified outline. The search for detailed research findings, including specific data for rheological characterization, X-ray diffraction, microscopic analysis, mechanical properties, and electrochemical characterization of polymers synthesized using this exact monomer, did not yield relevant results.

While there is extensive research on polyimides, polyamides, and other high-performance polymers derived from structurally similar aromatic diamines containing ether linkages tandfonline.comtandfonline.comresearchgate.netresearchgate.netscispace.comntu.edu.tw, this information does not pertain specifically to the polymers of 2-Propanol, 1,3-bis(p-aminophenoxy)-. General findings for these related polymers indicate that the introduction of flexible ether linkages and non-coplanar structures often leads to amorphous or semi-crystalline materials with good solubility and thermal stability researchgate.netresearchgate.netntu.edu.twntu.edu.tw. However, providing this general information would contravene the strict instructions to focus exclusively on the specified compound and its derivatives.

Therefore, the required scientifically accurate and detailed content for the requested sections and subsections, including specific data tables and research findings for polymers of 2-Propanol, 1,3-bis(p-aminophenoxy)-, cannot be generated.

Current Challenges and Future Research Directions

Development of Sustainable Synthesis Routes for 2-Propanol, 1,3-bis(p-aminophenoxy)-

The conventional synthesis of aromatic diamines, including 2-Propanol, 1,3-bis(p-aminophenoxy)-, often involves multi-step processes that rely on harsh reaction conditions, petroleum-derived feedstocks, and toxic solvents. These methods, while effective, present significant environmental and economic challenges. The future of specialty chemical manufacturing hinges on the adoption of green chemistry principles.

Current research efforts are focused on developing more sustainable pathways. A primary challenge is the reliance on nucleophilic aromatic substitution (SNAr) reactions, which traditionally require polar aprotic solvents and high temperatures. Future research is directed towards catalyst-driven processes that can proceed under milder conditions. researchgate.netthieme-connect.de This includes the investigation of novel palladium-catalyzed amination protocols and transition-metal-enabled π-coordination activation strategies that can lower the energy barrier for these reactions. thieme-connect.denih.gov

Scaling up these sustainable processes from the laboratory to an industrial scale presents its own set of challenges, including ensuring economic viability, maintaining energy efficiency, and securing a stable supply chain for green solvents and reagents. uk-cpi.comresolvemass.ca Overcoming these requires a multidisciplinary approach combining chemical engineering, catalysis science, and economic analysis.

| Aspect | Traditional Synthesis | Future Sustainable Routes |

| Feedstocks | Petroleum-based (e.g., phenol, chloronitrobenzene) | Bio-based (e.g., lignin (B12514952) derivatives), recycled polymers |

| Reaction Type | Classical Nucleophilic Aromatic Substitution (SNAr) | Catalytic SNAr, 'hydrogen borrowing' amination, enzymatic processes |

| Solvents | High-boiling polar aprotic solvents (e.g., DMF, NMP) | Green solvents (e.g., supercritical CO2, bio-derived esters), solventless systems |

| Energy Input | High temperatures and pressures | Milder conditions enabled by efficient catalysis |

| Byproducts | Stoichiometric salt waste, hazardous organic byproducts | High atom economy, recyclable catalysts, benign byproducts (e.g., water) |

Design of Novel Polymer Architectures with Tunable Properties

The molecular structure of 2-Propanol, 1,3-bis(p-aminophenoxy)- imparts a unique kinked and flexible linkage in the polymer backbone. This inherent flexibility is a powerful tool for designing novel polymer architectures with precisely tailored properties. The challenge lies in understanding and controlling the complex structure-property relationships to move beyond linear homopolymers.

Future research is heavily focused on creating advanced polymer architectures such as copolymers, hyperbranched polymers, and cross-linked networks. By strategically combining 2-Propanol, 1,3-bis(p-aminophenoxy)- with other rigid or functional diamines and dianhydrides, researchers can fine-tune properties like glass transition temperature (Tg), solubility, mechanical strength, and thermal stability. nih.gov For example, incorporating this flexible diamine into a rigid polyimide backbone can enhance processability and toughness without significantly compromising thermal performance.

The design of "smart polymers" that exhibit responsive behaviors, such as self-healing, is another exciting frontier. The introduction of flexible segments derived from monomers like 2-Propanol, 1,3-bis(p-aminophenoxy)- can lower the energy barrier for chain mobility, facilitating autonomous repair at or near room temperature. acs.org The challenge is to balance this healing capability with the robust mechanical properties required for structural applications. acs.org

| Architectural Modification | Target Property | Rationale |

| Random Copolymerization | Tunable Glass Transition Temp. (Tg) | Disrupts chain packing and introduces flexibility, allowing for precise control over Tg. |

| Block Copolymerization | Phase-Separated Morphologies | Creates distinct nano-domains with different properties for applications like high-strength elastomers. |